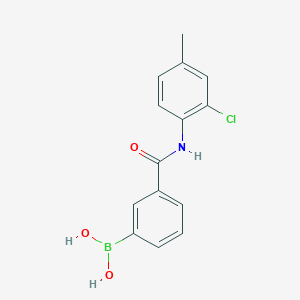
6-(Pyridin-3-yl)pyridin-3-amine
Overview
Description
6-(Pyridin-3-yl)pyridin-3-amine is a chemical compound characterized by its two pyridine rings, which are fused together. This structure imparts unique chemical properties that make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to target the pi3k/akt pathway , which plays a crucial role in cell proliferation, cell cycle regulation, and apoptosis .
Mode of Action
Compounds with similar structures have been found to inhibit the pi3k/akt pathway , which could suggest a similar mode of action for 6-(Pyridin-3-yl)pyridin-3-amine.
Biochemical Pathways
Similar compounds have been found to affect the pi3k/akt pathway , which is involved in cell proliferation, cell cycle regulation, and apoptosis .
Pharmacokinetics
Similar compounds have been found to have poor oral bioavailability when their tpsa is greater than 140 a o .
Result of Action
Similar compounds have been found to cause cell cycle arrest and apoptosis .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that pyridine compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyridine compound and the biomolecules it interacts with.
Cellular Effects
Pyridine compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Understanding these pathways, including any enzymes or cofactors that the compound interacts with, could provide insights into its effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-3-yl)pyridin-3-amine typically involves the reaction of pyridine derivatives under controlled conditions. One common method is the Chichibabin pyridine synthesis , where a pyridine ring is formed by the reaction of an aldehyde with ammonia and acetylene.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. These methods often involve the use of catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-(Pyridin-3-yl)pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyridine derivatives.
Scientific Research Applications
6-(Pyridin-3-yl)pyridin-3-amine is used in various scientific research fields, including chemistry, biology, medicine, and industry . Its applications range from serving as a building block in organic synthesis to being a potential therapeutic agent in drug development.
Comparison with Similar Compounds
6-(Pyridin-3-yl)pyridin-3-amine is unique due to its fused pyridine rings, which confer distinct chemical properties compared to other similar compounds. Some similar compounds include:
2,6-Bis(pyridin-3-yl)pyridine
3,5-Di(pyridin-3-yl)pyridine
4,4'-Bipyridine
These compounds share structural similarities but differ in their chemical behavior and applications.
Properties
IUPAC Name |
6-pyridin-3-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQALCKYBOJWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)



![1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1520065.png)







